(-) Dibenzoyltartaric acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H14O8 |

|---|---|

Molekulargewicht |

358.3 g/mol |

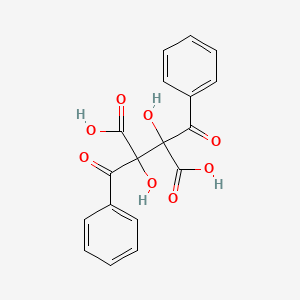

IUPAC-Name |

2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24) |

InChI-Schlüssel |

OCQAXYHNMWVLRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of (-)-Dibenzoyltartaric Acid

For Researchers, Scientists, and Drug Development Professionals

(-)-Dibenzoyltartaric acid, a derivative of L-(-)-tartaric acid, is a paramount chiral resolving agent in the fields of chemistry and pharmacology. Its ability to form diastereomeric salts with racemic mixtures, particularly amines, makes it an indispensable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and application protocols.

Core Chemical and Physical Properties

(-)-Dibenzoyltartaric acid is a white to off-white crystalline powder. It exists in both anhydrous and monohydrate forms, which exhibit different physical properties, most notably their melting points. The anhydrous form has a significantly higher melting point than its monohydrate counterpart. It is slightly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetone.

| Property | (-)-Dibenzoyltartaric Acid (Anhydrous) | (-)-Dibenzoyltartaric Acid (Monohydrate) |

| Synonyms | (-)-Dibenzoyl-L-tartaric acid, L-DBTA | (-)-Dibenzoyl-L-tartaric acid monohydrate |

| CAS Number | 2743-38-6 | 62708-56-9[1] |

| Molecular Formula | C₁₈H₁₄O₈ | C₁₈H₁₆O₉[1] |

| Molecular Weight | 358.30 g/mol | 376.31 g/mol [1] |

| Appearance | White to off-white crystalline powder | White to off-white powder |

| Melting Point | 152-156 °C | 88-94 °C[2] |

| Specific Optical Rotation | [α]20/D ≈ -112° to -116° (c=1 to 9 in ethanol) | [α] ≈ -112° |

| Solubility | Water: Slightly soluble. Organic Solvents: Soluble in methanol, ethanol, acetone. | Methanol: Clearly soluble. |

| pKa | ~1.85 - 3.0 (Predicted/Estimated) | Not specified |

Spectroscopic Profile

The structural features of (-)-dibenzoyltartaric acid give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two benzoyl groups, typically in the range of 7.0-8.2 ppm. The two methine protons (-CH(O)-) on the tartaric acid backbone would appear as a singlet or two distinct doublets further downfield, typically around 5.8-6.0 ppm. The acidic protons of the carboxylic acid groups are broad and may exchange with deuterium (B1214612) in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid groups (typically 164-171 ppm), aromatic carbons (128-135 ppm), and the methine carbons of the tartaric acid core (around 73-74 ppm).[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid groups (around 2500-3300 cm⁻¹). Strong C=O stretching vibrations will be present from both the ester (around 1720 cm⁻¹) and carboxylic acid (around 1700 cm⁻¹) functionalities. C-O stretching and aromatic C-H and C=C bands will also be prominent.[5]

Synthesis and Chiral Resolution Protocols

Experimental Protocol: Synthesis of (-)-Dibenzoyltartaric Acid

A common and efficient method for synthesizing dibenzoyltartaric acid involves the reaction of tartaric acid with benzoyl chloride, followed by hydrolysis of the resulting anhydride (B1165640) intermediate.[6][7][8]

Materials:

-

L-(+)-Tartaric acid

-

Benzoyl chloride

-

Copper (II) sulfate (B86663) (catalyst)

-

Toluene (solvent)

-

Water

Procedure:

-

Reaction: Charge a reactor with L-(+)-tartaric acid and toluene. Add a catalytic amount of copper (II) sulfate with stirring.

-

Slowly add benzoyl chloride dropwise to the mixture. The reaction is typically continued for approximately 4 hours to form the L-dibenzoyl tartaric anhydride.[6]

-

Isolation of Anhydride: Upon completion, the resulting anhydride can be isolated by filtration.

-

Hydrolysis: Transfer the L-dibenzoyl tartaric anhydride to a separate reactor. Add an equal mass of water and toluene.

-

Heat the mixture to reflux and maintain for approximately 3 hours to facilitate complete hydrolysis.[6]

-

Isolation of Product: Cool the mixture to room temperature to allow the (-)-dibenzoyltartaric acid to crystallize. The final product is then isolated by filtration. This process can achieve yields of over 95%.[6]

Experimental Protocol: Chiral Resolution of a Racemic Amine

The primary application of (-)-dibenzoyltartaric acid is the separation of enantiomers from a racemic amine mixture. The protocol relies on the differential solubility of the formed diastereomeric salts.[9][10]

Materials:

-

Racemic amine

-

(-)-Dibenzoyltartaric acid (anhydrous or monohydrate)

-

Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)[11]

-

Aqueous base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Aqueous acid (e.g., HCl) for recovery

Procedure:

-

Dissolution: In a flask, dissolve (-)-dibenzoyltartaric acid (typically 0.5 to 1.0 equivalents relative to the amine) in a minimal amount of a suitable solvent. Gentle heating may be necessary.

-

In a separate flask, dissolve the racemic amine in the same solvent.

-

Salt Formation: Slowly add the amine solution to the stirred solution of (-)-dibenzoyltartaric acid at room temperature.

-

Fractional Crystallization: Allow the mixture to cool slowly and stir. The less soluble diastereomeric salt will preferentially crystallize. The process can be aided by cooling in a refrigerator or ice bath.[12]

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of Free Amine: Suspend the isolated crystalline salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).

-

Add an aqueous base (e.g., 2M NaOH) and stir until the solid dissolves and the aqueous layer is basic. This neutralizes the chiral acid and liberates the free amine.

-

Extraction: Separate the organic layer containing the enantiomerically enriched amine. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the pure amine enantiomer.

-

Recovery of Resolving Agent: The aqueous layer containing the sodium salt of (-)-dibenzoyltartaric acid can be acidified with HCl to precipitate the resolving agent, which can be recovered by filtration for reuse.

References

- 1. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zephyrsynthesis.com [zephyrsynthesis.com]

- 3. Dibenzoyl-L-tartaric acid(2743-38-6) 13C NMR spectrum [chemicalbook.com]

- 4. Dibenzoyl-D-tartaric acid(17026-42-5) 13C NMR spectrum [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to (-)-Dibenzoyltartaric Acid: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dibenzoyltartaric acid is a chiral organic compound extensively utilized as a resolving agent in the pharmaceutical and fine chemical industries. Its ability to form diastereomeric salts with racemic mixtures, particularly amines and amino alcohols, allows for the efficient separation of enantiomers—a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and key applications of (-)-dibenzoyltartaric acid.

Structure and Stereochemistry

(-)-Dibenzoyltartaric acid, systematically named (2R,3R)-2,3-bis(benzoyloxy)succinic acid, is a derivative of L-(-)-tartaric acid.[1] The core structure consists of a four-carbon butane-1,4-dioic acid (succinic acid) backbone with hydroxyl groups at the C2 and C3 positions. In (-)-dibenzoyltartaric acid, these hydroxyl groups are esterified with benzoyl groups.

The stereochemistry of (-)-dibenzoyltartaric acid is of paramount importance to its function as a chiral resolving agent. The molecule possesses two stereocenters at the C2 and C3 carbons, both having the (R) configuration. This specific spatial arrangement of the bulky benzoyl groups and the carboxylic acid functionalities creates a unique three-dimensional structure that enables it to interact selectively with one enantiomer of a racemic compound.

Physicochemical Properties

A summary of the key physicochemical properties of (-)-dibenzoyltartaric acid is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₈ | [1] |

| Molecular Weight | 358.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 150–154 °C | [1] |

| Specific Rotation [α]D²⁰ | -110° to -114° (c=1, ethanol) | [1] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetone, and ethyl acetate | [1] |

| pKa | ~3.0 (estimated) | [1] |

| CAS Number | 2743-38-6 | [1] |

Experimental Protocols

Synthesis of (-)-Dibenzoyltartaric Acid

A common method for the synthesis of (-)-dibenzoyltartaric acid involves the reaction of L-(+)-tartaric acid with benzoyl chloride. A detailed protocol based on a patented industrial method is as follows:[2][3]

Materials:

-

L-(+)-tartaric acid

-

Benzoyl chloride

-

Copper (II) sulfate (B86663) (catalyst)

-

Toluene (solvent)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, add L-(+)-tartaric acid and toluene.

-

Catalyst Addition: Add a catalytic amount of copper (II) sulfate to the mixture with stirring.

-

Benzoyl Chloride Addition: Slowly add benzoyl chloride to the reaction mixture. The reaction is exothermic and should be controlled.

-

Reaction: Continue stirring the mixture for several hours to form L-dibenzoyl tartaric anhydride (B1165640).

-

Hydrolysis: To the resulting anhydride, add an equal amount of water and toluene.

-

Reflux: Heat the mixture to reflux and maintain for a few hours to hydrolyze the anhydride to L-dibenzoyl tartaric acid.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature to allow the product to crystallize. The solid product is then collected by filtration.

-

Drying: The collected solid is dried to yield (-)-dibenzoyltartaric acid.

Chiral Resolution of a Racemic Amine

The primary application of (-)-dibenzoyltartaric acid is the resolution of racemic amines through the formation of diastereomeric salts. A general protocol is outlined below:[4]

Materials:

-

Racemic amine

-

(-)-Dibenzoyltartaric acid

-

Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

-

Base (e.g., NaOH or NaHCO₃)

-

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

Procedure:

-

Dissolution: Dissolve (-)-dibenzoyltartaric acid in a suitable solvent. Gentle heating may be necessary.

-

Salt Formation: Slowly add the racemic amine to the stirred solution of the resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Allow the mixture to cool, leading to the preferential crystallization of the less soluble diastereomeric salt. The process can be induced by scratching the flask or seeding.

-

Isolation of Diastereomer: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12). This liberates the free amine.

-

Extraction: Extract the liberated amine with a suitable organic solvent.

-

Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent to obtain the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or polarimetry.

Applications in Drug Development

The use of (-)-dibenzoyltartaric acid as a chiral resolving agent is widespread in the synthesis of numerous pharmaceuticals.[1] By enabling the isolation of a single, therapeutically active enantiomer, it plays a crucial role in improving drug efficacy and reducing potential side effects associated with the inactive or harmful enantiomer.[5] Its applications span various drug classes, including but not limited to, cardiovascular agents, central nervous system drugs, and antiviral medications.

Conclusion

(-)-Dibenzoyltartaric acid is an indispensable tool in modern organic chemistry and pharmaceutical development. Its well-defined stereochemistry and ability to form diastereomeric salts make it a highly effective and versatile chiral resolving agent. The protocols outlined in this guide provide a foundation for its synthesis and application in the separation of enantiomers, a critical process in the production of single-enantiomer drugs. The continued use and investigation of this and similar chiral resolving agents will undoubtedly contribute to the advancement of stereoselective synthesis and the development of safer and more effective pharmaceuticals.

References

(-) Dibenzoyltartaric acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (-)-Dibenzoyltartaric Acid

(-)-O,O'-Dibenzoyl-L-tartaric acid is a prominent chiral resolving agent extensively utilized in organic synthesis and pharmaceutical development.[1] Its ability to form diastereomeric salts with racemic mixtures, particularly amines, facilitates the separation of enantiomers, a critical step in the production of enantiomerically pure active pharmaceutical ingredients.[2][3] Due to its effectiveness, stability, and cost-efficiency compared to other chiral agents, it has found significant application in industrial-scale resolutions.[1]

The most common and high-yield synthesis route involves the reaction of L-tartaric acid with benzoyl chloride. This process typically proceeds through a dibenzoyl tartaric anhydride (B1165640) intermediate, which is subsequently hydrolyzed to yield the final product.[4][5] Optimized methods often employ a catalyst, such as copper sulfate (B86663), in a suitable solvent like toluene (B28343) to achieve high yields and purity.[6][7]

General Reaction Scheme

The synthesis can be summarized in two primary stages:

-

Benzoylation: L-tartaric acid reacts with benzoyl chloride to form (-)-Dibenzoyl-L-tartaric anhydride.

-

Hydrolysis: The anhydride intermediate is hydrolyzed with water to yield (-)-Dibenzoyl-L-tartaric acid.

Experimental Protocols

The following protocol is a representative method for the synthesis of (-)-Dibenzoyl-L-tartaric acid using a copper sulfate catalyst, adapted from multiple sources.[4][7][8]

Materials and Equipment:

-

Reaction vessel (e.g., three-necked flask or reactor) equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

-

Centrifuge or filtration apparatus.

-

Drying oven.

-

L-Tartaric Acid

-

Benzoyl Chloride

-

Copper Sulfate (Catalyst)

-

Toluene (Solvent)

-

Deionized Water

Procedure:

-

Reactor Charging and Catalyst Addition:

-

Benzoylation Reaction:

-

Begin the dropwise addition of benzoyl chloride to the stirred mixture. The molar ratio of benzoyl chloride to L-tartaric acid is typically around 2:1 or slightly higher.[7][8] The addition rate can be controlled between 1-10 mL/min.[7]

-

After the addition is complete, continue the reaction with stirring for approximately 4 hours.[4][8] This step results in the formation of L-dibenzoyl tartaric anhydride.

-

-

Isolation of the Intermediate:

-

Transfer the reaction mixture to a centrifuge or filtration setup to separate the solid L-dibenzoyl tartaric anhydride.[7]

-

-

Hydrolysis:

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature, which will cause the (-)-Dibenzoyltartaric acid to precipitate.[6]

-

Collect the solid product by centrifugation or filtration.[6]

-

Wash the product cake with a suitable solvent (e.g., acetone) to remove impurities.[9]

-

Dry the final product under reduced pressure or in an oven.

-

The resulting (-)-Dibenzoyl-L-tartaric acid is a white crystalline powder.[8] This method is noted for its simple process, safety, and high yield, often exceeding 95%.[7]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various published synthesis protocols for dibenzoyltartaric acid.

Table 1: Copper Sulfate Catalyzed Synthesis

| Reactant (Tartaric Acid) | Solvent (Toluene) | Catalyst (CuSO₄) | Reactant (Benzoyl Chloride) | Reaction Time | Hydrolysis Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| 450 kg | 600 L | 2 kg | 880 kg | 4 h | 3 h | 97.2% | 99.09% | [4] |

| 150 g | 200 mL | 1 g | 300 g | 4 h | 3 h | - | - | [8] |

| 1.5 kg | 2 L | 11 g | 3.8 kg | 4 h | 3 h | - | - |[8] |

Table 2: Alternative Synthesis Methodologies

| Method | Reactants | Catalyst | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Thionyl Chloride | L-Tartaric Acid, Benzoyl Chloride, Thionyl Chloride | - | Toluene | - | ~50% | [5] |

| Ferric Chloride | D-Tartaric Acid, Benzoyl Amide | Ferric Trichloride | Silicone Oil | 63-68°C, 2.3-2.5 h | - | [10] |

| Benzotrichloride | L-Tartaric Acid, Benzoyl Chloride, Benzotrichloride | Ferric Chloride | - | 110-130°C | 86.6% |[11] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process for (-)-Dibenzoyltartaric acid.

Caption: Synthesis workflow for (-)-Dibenzoyltartaric acid.

References

- 1. guidechem.com [guidechem.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 4. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 7. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 8. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. prepchem.com [prepchem.com]

- 10. Novel synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. JP2003335766A - Process for producing dibenzoyltartaric acid and its anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is a chiral resolving agent of significant importance in the fields of organic chemistry and pharmacology. Its utility lies in its ability to separate enantiomers from a racemic mixture, a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols related to (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid.

Physicochemical Properties

(2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is commercially available in both anhydrous and monohydrate forms. The key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value |

| Synonyms | (-)-O,O'-Dibenzoyl-L-tartaric acid, L-(-)-Dibenzoyltartaric acid, (2R,3R)-2,3-Bis(benzoyloxy)succinic acid |

| Appearance | White to off-white or pale cream crystalline powder. |

| Odor | Faint. |

Table 2: Anhydrous (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid

| Property | Value | Source |

| CAS Number | 2743-38-6 | Multiple Sources |

| Molecular Formula | C₁₈H₁₄O₈ | Multiple Sources |

| Molecular Weight | 358.30 g/mol | Multiple Sources |

| Melting Point | 152-155 °C | Multiple Sources |

| Optical Rotation [α]²⁰/D | -116° (c=9 in ethanol) | Multiple Sources |

| Solubility | Slightly soluble in water. Soluble in methanol (B129727), ethanol, acetone, and ethyl acetate. Slightly soluble in DMSO. | Multiple Sources |

Table 3: (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid monohydrate

| Property | Value | Source |

| CAS Number | 62708-56-9 | Multiple Sources |

| Molecular Formula | C₁₈H₁₆O₉ | [1] |

| Molecular Weight | 376.31 g/mol | [1] |

| Melting Point | Not clearly defined, may lose water before melting. | |

| Optical Rotation | Data not consistently available for the monohydrate. | |

| Solubility | Similar to the anhydrous form. |

Spectroscopic Data

The structural elucidation of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid exhibits characteristic signals for the aromatic and methine protons.

-

¹H NMR (THF-d8, 298 K):

-

Signals corresponding to the aromatic protons of the benzoyl groups.

-

Signals for the methine protons of the tartaric acid backbone.[2]

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

¹³C NMR:

-

Signals for the carbonyl carbons of the carboxylic acid and ester groups.

-

Signals for the aromatic carbons.

-

Signals for the methine carbons of the tartaric acid backbone.

-

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

-

Key IR Absorptions (cm⁻¹):

-

Broad O-H stretch from the carboxylic acid groups.

-

C=O stretch from the carboxylic acid and ester groups.

-

C-O stretch from the ester and carboxylic acid groups.

-

Aromatic C-H and C=C stretching vibrations.

-

Applications in Chiral Resolution

The primary application of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is in the resolution of racemic mixtures, particularly amines and alcohols. The principle of this separation technique is the formation of diastereomeric salts with differing solubilities.

The workflow for a typical chiral resolution experiment is outlined below.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Synthesis of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid

A common method for the synthesis of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid involves the reaction of L-tartaric acid with benzoyl chloride.

Materials:

-

L-tartaric acid

-

Benzoyl chloride

-

Copper sulfate (B86663) (catalyst)

-

Water

Procedure:

-

To a reaction vessel, add L-tartaric acid and toluene.

-

With stirring, add a catalytic amount of copper sulfate.

-

Slowly add benzoyl chloride to the mixture.

-

Heat the reaction mixture to facilitate the formation of L-dibenzoyl tartaric anhydride (B1165640).

-

After the reaction is complete, add an equal amount of water and toluene to the anhydride.

-

Heat the mixture to reflux to hydrolyze the anhydride to L-dibenzoyl tartaric acid.

-

Cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.

The workflow for the synthesis is depicted below.

Caption: Synthetic workflow for (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid.

Chiral Resolution of Racemic 1-Phenylethylamine (B125046) (Adapted Protocol)

This protocol is adapted from a standard procedure for chiral resolution using tartaric acid and illustrates the general methodology.[3][4]

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

(2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In an Erlenmeyer flask, dissolve an appropriate amount of (2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid in methanol, with gentle heating if necessary.

-

Slowly add an equimolar amount of racemic 1-phenylethylamine to the solution. The mixture may become warm.

-

Allow the solution to cool to room temperature and then let it stand undisturbed for an extended period (e.g., overnight or until the next laboratory session) to allow for the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Air dry the crystals.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the collected diastereomeric salt to a beaker and add water.

-

Slowly add 50% aqueous NaOH solution until the salt completely dissolves and the solution is basic (check with pH paper). This will regenerate the free amine.

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract the liberated amine with several portions of diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-phenylethylamine.

-

-

Determination of Optical Purity:

-

The optical purity of the resolved amine can be determined by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

-

Safety and Handling

(2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is an eye irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

Conclusion

(2R,3R)-(-)-Di-O-benzoyl-L-tartaric acid is a valuable and widely used chiral resolving agent. Its well-defined physicochemical properties and the straightforward nature of diastereomeric salt formation make it an effective tool for the separation of enantiomers in both academic research and industrial drug development. The experimental protocols provided in this guide offer a practical framework for its synthesis and application in chiral resolution. As with all chemical procedures, adherence to proper safety protocols is paramount.

References

An In-depth Technical Guide to L-(-)-Dibenzoyltartaric Acid

Introduction

L-(-)-Dibenzoyltartaric acid, with the CAS number 2743-38-6 , is a chiral compound extensively utilized in the fields of organic chemistry and pharmaceuticals.[1][2][3] It is a derivative of tartaric acid where the hydroxyl groups are esterified with benzoyl groups.[1] This modification enhances its utility as a chiral resolving agent, a critical tool in the separation of racemic mixtures to yield enantiomerically pure compounds.[4][5][6] The production of single-enantiomer drugs is paramount in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects.[1][4] Beyond its primary role in chiral resolution, it also serves as an intermediate in the synthesis of complex chiral molecules, finding applications in agrochemicals and materials science.[1][7]

Physicochemical Properties

The following table summarizes the key quantitative data for L-(-)-Dibenzoyltartaric acid.

| Property | Value |

| CAS Number | 2743-38-6[3][8] |

| Molecular Formula | C₁₈H₁₄O₈[1][2][3] |

| Molecular Weight | 358.30 g/mol [7][8] |

| Melting Point | 152-155 °C[1][2][8] |

| Boiling Point | 234 °C at 7 mmHg[1][2] |

| Appearance | White to off-white or light yellow crystalline powder[1][7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and methanol[1][2][7] |

| Optical Rotation [α]20/D | -116° (c=9 in ethanol)[8] |

| Density | Approximately 1.38 g/cm³[7] |

| pKa | ~1.85 (Predicted)[1] |

Core Application: Chiral Resolution

The principal application of L-(-)-Dibenzoyltartaric acid is as a chiral resolving agent for racemic mixtures, particularly for amines and amino alcohols.[5][7] The process relies on the formation of diastereomeric salts with distinct physical properties, most notably different solubilities.[5][6] This difference allows for the separation of the diastereomers through fractional crystallization.[6]

The mechanism involves reacting the racemic mixture (containing both R and S enantiomers of a compound) with the enantiomerically pure L-(-)-Dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts: (R)-base-(L)-acid and (S)-base-(L)-acid. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the crystallized salt by treatment with a base to neutralize the tartaric acid derivative. This technique is fundamental in the synthesis of enantiopure active pharmaceutical ingredients (APIs).[4][7]

Experimental Protocols

Synthesis of L-(-)-Dibenzoyltartaric Acid

A common method for the synthesis of L-(-)-Dibenzoyltartaric acid involves the reaction of L-tartaric acid with benzoyl chloride.[9][10] The following protocol is a representative example based on available literature.

Materials:

-

L-Tartaric acid

-

Benzoyl chloride

-

Toluene (B28343) (solvent)

-

Copper (II) sulfate (B86663) (catalyst)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, charge L-tartaric acid and toluene.[10]

-

Catalyst Addition: Add a catalytic amount of copper (II) sulfate to the mixture with stirring.[10]

-

Acylation: Gradually add benzoyl chloride to the reaction mixture. The reaction is typically carried out for several hours to form L-dibenzoyl tartaric anhydride (B1165640).[9][10]

-

Hydrolysis: After the initial reaction is complete, add an equivalent weight of water and toluene to the reactor containing the anhydride.[9][10]

-

Reflux: Heat the mixture to reflux (approximately 100 °C) for 2-4 hours to hydrolyze the anhydride to L-(-)-Dibenzoyltartaric acid.[9]

-

Isolation: Cool the reaction mixture to room temperature, which will cause the product to precipitate.[10]

-

Purification: The solid product is collected by centrifugation or filtration. The resulting L-(-)-Dibenzoyltartaric acid can be washed and dried.[9] The purity of the final product can be assessed using techniques such as HPLC.[9]

This method is reported to have a high process recovery ratio, exceeding 95%.[9]

Visualizations

References

- 1. lookchem.com [lookchem.com]

- 2. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 8. 二苯甲酰- L -酒石酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 10. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to (-)-Dibenzoyltartaric Acid and its Synonyms for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on (-)-Dibenzoyltartaric acid. The document outlines its various synonyms and provides a detailed overview of its primary application in the chiral resolution of racemic mixtures.

Nomenclature and Synonyms of (-)-Dibenzoyltartaric Acid

(-)-Dibenzoyltartaric acid is a chiral resolving agent widely used in the pharmaceutical and fine chemical industries. A comprehensive list of its synonyms, including its IUPAC name and various commercial and systematic names, is provided below to aid in its identification across different chemical databases and supplier catalogs.

| Identifier Type | Identifier | Source |

| IUPAC Name | (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid | PubChem |

| CAS Number | 2743-38-6 | PubChem |

| Common Synonyms | (-)-Dibenzoyl-L-tartaric acid | PubChem, Fisher Scientific |

| (2R,3R)-(-)-DI-O-BENZOYL-TARTARIC ACID | LookChem | |

| L-DBTA | Sigma-Aldrich | |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Sigma-Aldrich | |

| Dibenzoyl-L-tartaric acid | PubChem, LookChem | |

| (2R,3R)-2,3-bis(benzoyloxy)succinic acid | PubChem | |

| Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)- | PubChem | |

| Systematic Synonyms | (-)-2,3-Dibenzoyl-L-tartaric acid | PubChem |

| Tartaric acid, dibenzoate, (-)- | PubChem | |

| Other Identifiers | EINECS 220-374-0 | LookChem |

| BRN 0709854 | PubChem | |

| NSC 118224 | PubChem |

Core Application: Chiral Resolution

The primary application of (-)-Dibenzoyltartaric acid is in the separation of enantiomers from a racemic mixture, a critical process known as chiral resolution. This is most commonly achieved through the formation of diastereomeric salts. The principle lies in the reaction of the racemic mixture (often a base, such as an amine) with the enantiomerically pure (-)-Dibenzoyltartaric acid. This reaction creates a pair of diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.

General Experimental Workflow for Chiral Resolution

The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using (-)-Dibenzoyltartaric acid.

Caption: General workflow for chiral resolution.

Detailed Experimental Protocol: Resolution of (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane

This section provides a detailed experimental protocol for the chiral resolution of a racemic aminooxirane derivative using O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate, which is the enantiomer of the topic compound and demonstrates the practical application of this class of resolving agents. The principles and procedures are directly applicable when using (-)-Dibenzoyltartaric acid. This protocol is adapted from a study published in the journal ARKIVOC.[1]

Materials

-

(±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane ((±)-1)

-

O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate

-

Ethyl acetate (B1210297)

-

Diethyl ether

-

Saturated aqueous solution of sodium hydrogen carbonate

Procedure

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve 2.08 g (8.33 mmol) of (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane in 100 ml of ethyl acetate.[1]

-

To this solution, add 1.57 g (4.16 mmol) of O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate.[1]

-

Stir the resulting mixture at 25 °C. The duration of stirring can be varied to optimize the enantiomeric excess of the product.[1]

-

-

Isolation of the Diastereomeric Salt:

-

Regeneration of the Free Amine:

-

Suspend approximately 1.6 g of the dried diastereomeric salt in 30 ml of diethyl ether.[1]

-

Stir the suspension with 30 ml of a saturated aqueous solution of sodium hydrogen carbonate.[1]

-

Separate the aqueous phase and extract it with an additional 20 ml of diethyl ether.[1]

-

Combine the organic layers, dry them over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.[1]

-

Quantitative Data

The yield and enantiomeric excess (e.e.) of the resolved product are dependent on the crystallization time. The original study provides a table detailing these variations, which should be consulted for optimization purposes.[1]

This guide provides a foundational understanding of (-)-Dibenzoyltartaric acid, its nomenclature, and its practical application in chiral resolution. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

Chiral resolving agent (-) Dibenzoyltartaric acid

An In-depth Technical Guide to the Chiral Resolving Agent: (-)-Dibenzoyltartaric Acid

For researchers, scientists, and professionals in drug development, the isolation of enantiomerically pure compounds is a critical step in synthesizing effective and safe pharmaceuticals.[1][2][3] (-)-Dibenzoyltartaric acid ((-)-DBTA), a derivative of L-tartaric acid, stands out as a highly effective and widely utilized chiral resolving agent.[1][4][5] Its primary application lies in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[3][4][6] This guide provides a comprehensive overview of (-)-DBTA, including its properties, synthesis, mechanism of action, and detailed experimental protocols for its use in chiral resolution.

Physicochemical and Safety Data

(-)-Dibenzoyltartaric acid is a white to off-white crystalline powder.[6] Understanding its physical, chemical, and safety properties is essential for its effective and safe application in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of (-)-Dibenzoyltartaric acid are summarized below. These characteristics are fundamental to designing resolution experiments, particularly in selecting appropriate solvent systems.

| Property | Value |

| Synonyms | (-)-O,O′-Dibenzoyl-L-tartaric acid, L-Dibenzoyltartaric Acid, (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid |

| CAS Number | 2743-38-6[6][7] |

| Molecular Formula | C₁₈H₁₄O₈[6][7][8] |

| Molecular Weight | 358.30 g/mol [6][7][8] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 150–155 °C[6][7] |

| Specific Optical Rotation [α]D²⁰ | -110° to -116° (c=1 to 9, in ethanol)[6] |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, acetone, and ethyl acetate.[6][7] |

| pKa | ~1.85 - 3.0 (estimated)[6][7] |

Safety and Handling Information

(-)-Dibenzoyltartaric acid is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.[9][10]

| Hazard Information | Precautionary Measures |

| Hazards | Causes skin irritation (H315), serious eye damage/irritation (H318, H319), and may cause respiratory irritation.[6][9][11] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][10] Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[8][9] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical aid.[8][9] Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8][9][10] |

| Handling | Wash hands thoroughly after handling.[10][11] Avoid dust formation.[10] Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing.[9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[9][10] |

Synthesis of (-)-Dibenzoyltartaric Acid

The synthesis of (-)-DBTA is typically achieved by reacting L-tartaric acid with benzoyl chloride. A common method involves using a catalyst, such as copper sulfate (B86663), in a suitable solvent like toluene (B28343).[12][13] The reaction proceeds through an anhydride (B1165640) intermediate, which is then hydrolyzed to yield the final product.[12][13]

Synthesis Workflow

The overall process for synthesizing (-)-DBTA can be visualized as a two-stage process: formation of the anhydride followed by hydrolysis.

Caption: Workflow for the synthesis of (-)-DBTA.

Experimental Protocol: Synthesis

The following protocol is a representative example based on published synthesis methods.[12][13]

-

Reaction Setup: In a large-scale reactor or autoclave, charge L-tartaric acid (e.g., 450 kg) and toluene (e.g., 600 L).[12][13]

-

Catalyst Addition: With stirring, add a catalytic amount of copper sulfate (e.g., 2 kg).[12][13]

-

Acylation: Slowly add benzoyl chloride (e.g., 880 kg) dropwise over several hours.[12][13]

-

Reaction: Maintain the reaction with stirring for approximately 4 hours after the addition is complete.[12][13]

-

Isolation of Intermediate: Transfer the reaction mixture to a centrifuge or filtration setup to isolate the solid (-)-Dibenzoyl tartaric anhydride.[12][13]

-

Hydrolysis: Transfer the anhydride intermediate (e.g., ~1212 kg) to a separate reactor. Add an equal mass of water and toluene.[12][13]

-

Heating: Heat the mixture to reflux and maintain for approximately 3 hours.[12][13]

-

Crystallization: Allow the mixture to cool to room temperature, which will induce the crystallization of the final product.[12]

-

Product Isolation: Collect the crystalline (-)-Dibenzoyltartaric acid by filtration and dry thoroughly. The expected yield is high, often exceeding 95%.[12][13]

Mechanism of Chiral Resolution

The cornerstone of chiral resolution using (-)-DBTA is the formation of diastereomeric salts.[4][14] Enantiomers, which are non-superimposable mirror images, have identical physical properties, making them difficult to separate directly.[15] However, when a racemic mixture (e.g., (±)-amine) reacts with a single enantiomer of a chiral resolving agent (e.g., (-)-DBTA), a pair of diastereomers is formed.[4][15]

These diastereomers, [(+)-amine-(-)-DBTA] and [(-)-amine-(-)-DBTA], are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent.[4] This solubility difference allows for their separation via fractional crystallization.[4]

Caption: Logical workflow of chiral resolution.

Applications and Experimental Protocols

The predominant application of (-)-DBTA is the chiral resolution of racemic compounds, especially amines and amino alcohols, which are common structural motifs in active pharmaceutical ingredients (APIs).[4][6][] It also finds use in asymmetric synthesis and chiral chromatography.[1][6]

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a generalized methodology for resolving a racemic amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Objective: To separate a single enantiomer from a racemic amine mixture.

Materials:

-

Racemic amine

-

(-)-Dibenzoyltartaric acid (or its monohydrate)

-

Suitable solvent (e.g., methanol, ethanol, ethyl acetate, or mixtures)[4][17]

-

Aqueous base solution (e.g., NaOH or NaHCO₃)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

Dissolution: Dissolve (-)-Dibenzoyltartaric acid (typically 0.5 to 1.0 molar equivalents relative to the racemate) in a minimal amount of a suitable hot solvent or solvent mixture.[4][17]

-

Salt Formation: In a separate flask, dissolve the racemic amine in the same solvent system. Slowly add the amine solution to the stirred solution of (-)-DBTA. The reaction can be exothermic.[4]

-

Crystallization: Allow the mixture to cool slowly to room temperature, with continuous gentle stirring, to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield. The optimal crystallization time can vary from hours to days.[18]

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[17][18]

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic extraction solvent (e.g., diethyl ether).

-

Basification: Add an aqueous base solution (e.g., saturated NaHCO₃) and stir until the solid dissolves.[18] This neutralizes the (-)-DBTA and liberates the free amine into the organic layer.

-

Extraction and Isolation: Separate the organic layer. Wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Purity Analysis: Determine the enantiomeric excess (ee%) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Caption: Experimental workflow for chiral resolution.

Examples of Resolved Compounds

(-)-DBTA and its enantiomer have been successfully used to resolve a wide variety of compounds.

| Racemic Compound Type | Example | Resolving Agent | Solvent |

| Amines | 2-(N-propylamino)-5-methoxytetralin | (-)-DBTA | Ethyl Acetate / Acetone |

| Aminooxiranes | cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | (+)-DBTA | Ethyl Acetate |

| Alcohols | Racemic menthol | (+)-DBTA | Not specified |

| Pharmaceuticals | Albuterol | (-)-DBTA | Not specified |

| Pharmaceuticals | Ramelteon | (-)-DBTA | Not specified |

Conclusion

(-)-Dibenzoyltartaric acid is an indispensable tool in stereochemistry, offering a robust, scalable, and effective method for the separation of enantiomers.[4] Its utility in forming diastereomeric salts with differential solubilities makes it a go-to resolving agent in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1][] A thorough understanding of its properties and the principles of its application, as outlined in this guide, enables researchers and developers to efficiently design and execute chiral resolution strategies, paving the way for the creation of safer and more effective chiral drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Online | Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Manufacturer and Suppliers [scimplify.com]

- 6. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 7. lookchem.com [lookchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 17. prepchem.com [prepchem.com]

- 18. arkat-usa.org [arkat-usa.org]

Principle of Chiral Resolution with Dibenzoyltartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds. Among the various methods available, diastereomeric salt formation using a chiral resolving agent is a widely employed and effective technique. This technical guide provides an in-depth exploration of the principles and practices of chiral resolution using dibenzoyltartaric acid, a versatile and commercially available resolving agent. The guide will cover the fundamental mechanism of diastereomeric salt formation, detailed experimental protocols, quantitative data on resolution efficiency, and insights into the molecular basis of chiral recognition.

Introduction to Chiral Resolution

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[1] Consequently, the production of single-enantiomer drugs is a crucial aspect of modern drug development to enhance therapeutic efficacy and minimize adverse effects.[2] Chiral resolution refers to the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomeric components.[3] One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[4][5] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[6][7]

The Role of Dibenzoyltartaric Acid as a Chiral Resolving Agent

Dibenzoyltartaric acid (DBTA) is a derivative of tartaric acid and is a widely used chiral resolving agent, particularly for the resolution of racemic amines and other basic compounds.[1][2] It is also effective for resolving other classes of compounds, such as alcohols, through the formation of diastereomeric complexes. The presence of the benzoyl groups in the DBTA molecule enhances its ability to form stable, crystalline diastereomeric salts, which is a key factor for successful separation.[8] Both enantiomers of dibenzoyltartaric acid, (+)-dibenzoyl-D-tartaric acid and (-)-dibenzoyl-L-tartaric acid, are commercially available, allowing for the selective crystallization of either enantiomer of the racemic substrate.[5]

The Core Principle: Diastereomeric Salt Formation and Fractional Crystallization

The fundamental principle of chiral resolution with dibenzoyltartaric acid lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. The process can be broken down into the following key steps:

-

Diastereomeric Salt Formation: A racemic mixture of a chiral base (e.g., an amine) is reacted with an enantiomerically pure form of dibenzoyltartaric acid in a suitable solvent. This acid-base reaction results in the formation of two diastereomeric salts. For instance, reacting a racemic amine (R-amine and S-amine) with (+)-DBTA yields two diastereomeric salts: (R-amine)-(+)-DBTA and (S-amine)-(+)-DBTA.[4][5]

-

Differential Solubility: Diastereomers, unlike enantiomers, possess different physical properties, including solubility in a given solvent system.[6][7] This difference in solubility is the cornerstone of the separation. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution under specific conditions.[4][5]

-

Fractional Crystallization: By carefully controlling parameters such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt can be induced to crystallize, leaving the more soluble diastereomeric salt dissolved in the mother liquor.[4][6]

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.[8]

-

Liberation of the Enantiomer: The desired enantiomer of the base is recovered from the purified diastereomeric salt by treatment with a base (e.g., sodium hydroxide) to neutralize the dibenzoyltartaric acid. The liberated free amine can then be extracted and purified.[4]

The overall efficiency of the resolution process is determined by both the yield of the desired enantiomer and its enantiomeric excess (e.e.).[6]

Visualization of the Core Principles

The logical relationship and the general experimental workflow of chiral resolution using dibenzoyltartaric acid are illustrated in the diagrams below.

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Caption: A generalized experimental workflow for chiral resolution.

Experimental Protocols

The success of a chiral resolution is highly dependent on the experimental conditions. The choice of solvent, the stoichiometry of the resolving agent, temperature, and crystallization time are critical parameters that need to be optimized for each specific substrate.

General Protocol for the Resolution of Chiral Amines

This protocol provides a general framework for the resolution of a racemic amine using (+)-dibenzoyltartaric acid.

Materials:

-

Racemic amine

-

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)

-

Base (e.g., 2 M Sodium Hydroxide)

-

Organic extraction solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve (+)-DBTA (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.

-

Slowly add the (+)-DBTA solution to the stirred amine solution at room temperature.[6]

-

-

Fractional Crystallization:

-

Allow the mixture to stir at room temperature. The formation of a precipitate may be observed.

-

To promote further crystallization, the mixture can be cooled in an ice bath or refrigerator. The time required for crystallization can vary significantly and may require optimization.[4]

-

Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystallized salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[4]

-

Dry the isolated salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH) dropwise while stirring until the salt is completely dissolved and the solution is basic.[6]

-

Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane) three times.[6]

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[6]

-

-

Analysis:

-

Determine the yield of the resolved amine.

-

Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.[6]

-

Solvent Selection

The choice of solvent is crucial as it directly influences the solubility of the diastereomeric salts.[9] A good solvent system should exhibit a significant difference in solubility between the two diastereomers, leading to the selective crystallization of one. Common solvents include alcohols (methanol, ethanol), ketones (acetone), and their mixtures with water.[9] The optimal solvent system is often determined empirically for each specific resolution.

Quantitative Data and Efficiency of Resolution

The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes quantitative data from a study on the chiral separation of Finerenone (Fin) using different d-tartaric acid derivatives, highlighting the impact of the resolving agent's structure on the resolution efficiency.[10]

| Resolving Agent | Diastereomeric Salt Pair | Solubility Difference (mg/mL) in Ethanol-Water | Enantiomeric Excess (ee) of S-Finerenone |

| D-Dibenzoyltartaric acid (D-DBTA) | S/R-Fin-D-DBTA | 31.26 | Not specified, but D-DOTA was ~10% higher |

| D-Ditoluoyltartaric acid (D-DTTA) | S/R-Fin-D-DTTA | 1.25 | Not specified, but D-DOTA was ~10% higher |

| Di-o-toluoyl-d-tartaric acid (D-DOTA) | S/R-Fin-D-DOTA | 96.68 | ~10% higher than with D-DBTA and D-DTTA |

Table 1: Comparison of the efficiency of different tartaric acid derivatives in the resolution of Finerenone.[10]

This data clearly demonstrates that structural modifications to the tartaric acid backbone can significantly impact the solubility difference between the diastereomeric salts and, consequently, the efficiency of the chiral resolution.[10] In another study, the resolution of racemic N-methylamphetamine with O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) yielded an enantiomeric excess of 82.5%.[11]

Molecular Recognition Mechanism

The chiral recognition between dibenzoyltartaric acid and the substrate is a complex interplay of various non-covalent interactions within the crystal lattice of the diastereomeric salt. X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of these salts and understanding the basis of chiral discrimination.[12][13]

The primary interactions responsible for the formation and differential stability of the diastereomeric salts include:

-

Ionic Interactions: The fundamental interaction is the acid-base reaction between the carboxylic acid groups of DBTA and the basic group (e.g., amino group) of the substrate, leading to salt formation.

-

Hydrogen Bonding: Extensive hydrogen bonding networks are often observed in the crystal structures of these salts, involving the carboxylate and hydroxyl groups of the tartrate moiety and functional groups on the substrate.[14]

-

π-π Stacking: The benzoyl groups of DBTA can engage in π-π stacking interactions with aromatic rings present in the substrate molecule.

-

Steric Hindrance: The specific three-dimensional arrangement of the molecules in the crystal lattice can lead to steric repulsion in one diastereomer, making it less stable and more soluble.

The combination of these interactions results in a more stable and less soluble crystal lattice for one diastereomer, enabling its selective crystallization.[12]

Applications in Drug Development

The ability to efficiently separate enantiomers is of paramount importance in the pharmaceutical industry.[1][2] Dibenzoyltartaric acid is a key resolving agent in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] By providing access to enantiomerically pure compounds, DBTA plays a crucial role in:

-

Improving Therapeutic Efficacy: Isolating the active enantiomer ensures that the drug product contains the highest possible concentration of the therapeutically beneficial molecule.[2]

-

Enhancing Safety Profiles: Eliminating the inactive or potentially harmful enantiomer reduces the risk of side effects and toxicity.[2]

-

Meeting Regulatory Requirements: Regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of drug substances.

Conclusion

Chiral resolution using dibenzoyltartaric acid is a powerful and versatile technique for obtaining enantiomerically pure compounds, particularly amines. The method is based on the well-understood principle of diastereomeric salt formation and fractional crystallization. The success of the resolution is highly dependent on the careful optimization of experimental parameters, especially the choice of solvent. Insights from X-ray crystallography are continually enhancing our understanding of the molecular recognition phenomena that govern chiral discrimination. For researchers, scientists, and drug development professionals, a thorough understanding of this technique is essential for the efficient and effective production of single-enantiomer pharmaceuticals and other fine chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R)-menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide on the Solubility of (-)-Dibenzoyltartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (-)-Dibenzoyltartaric acid (DBTA) in various organic solvents. DBTA is a crucial chiral resolving agent in the pharmaceutical industry, and understanding its solubility is paramount for optimizing chiral resolution processes, crystallization, and purification. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of (-)-Dibenzoyltartaric acid, a polar molecule, is influenced by several factors including the polarity of the solvent, temperature, and the presence of other solutes. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds like DBTA tend to dissolve better in polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for (-)-Dibenzoyltartaric acid in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions and data from analogous compounds allow for a well-informed estimation. The following table summarizes the available qualitative data and provides estimated solubility values based on the known behavior of similar dicarboxylic and aromatic acids.

| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | 10.2 | Slightly Soluble[1] | ~0.05 |

| Methanol | 5.1 | Soluble[1] | 5 - 15 |

| Ethanol | 4.3 | Soluble[1] | 3 - 10 |

| Acetone | 5.1 | Soluble[1] | 15 - 30 |

| Ethyl Acetate | 4.4 | Soluble[1] | 10 - 20 |

| Isopropanol | 3.9 | Moderately Soluble | 1 - 5 |

| Acetonitrile | 5.8 | Moderately Soluble | 1 - 5 |

| Dichloromethane | 3.1 | Sparingly Soluble | < 1 |

| Toluene | 2.4 | Sparingly Soluble | < 0.5 |

Note: Estimated values are derived from solubility data of tartaric acid and benzoic acid and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development. The following are two standard methods that can be employed to quantify the solubility of (-)-Dibenzoyltartaric acid.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of (-)-Dibenzoyltartaric acid is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution using filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved (-)-Dibenzoyltartaric acid is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated in terms of grams of solute per 100 mL of solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, especially when analyzing multiple samples.

Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute solution of (-)-Dibenzoyltartaric acid in the solvent of interest is prepared and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A series of standard solutions of known concentrations of (-)-Dibenzoyltartaric acid in the same solvent are prepared. The absorbance of each standard at λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration and phase separation, a small, accurately measured volume of the clear saturated solution is withdrawn and diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of (-)-Dibenzoyltartaric acid in that solvent at the given temperature.

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate important logical workflows related to the application and analysis of (-)-Dibenzoyltartaric acid.

References

A Comprehensive Technical Guide to the Physical Characteristics of Dibenzoyltartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of dibenzoyltartaric acid, a pivotal chiral resolving agent in the pharmaceutical industry. This document outlines key quantitative data, detailed experimental protocols for characteristic determination, and a logical visualization of its isomeric relationships, tailored for professionals in research and drug development.

Introduction

Dibenzoyltartaric acid is a derivative of tartaric acid, where the two hydroxyl groups are esterified with benzoyl groups. Its significance in the pharmaceutical and chemical industries lies in its chirality, which is utilized for the separation of racemic mixtures, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The physical properties of its various isomers—L-(-)-dibenzoyltartaric acid, D-(+)-dibenzoyltartaric acid, and their monohydrate forms—are crucial for their effective application.

Quantitative Physical Characteristics

The following tables summarize the key physical properties of the common isomers of dibenzoyltartaric acid.

Table 1: General Physical Properties

| Property | L-(-)-Dibenzoyltartaric Acid | D-(+)-Dibenzoyltartaric Acid | L-(-)-Dibenzoyltartaric Acid Monohydrate | D-(+)-Dibenzoyltartaric Acid Monohydrate |

| Molecular Formula | C₁₈H₁₄O₈[1][2] | C₁₈H₁₄O₈ | C₁₈H₁₆O₉[3] | C₁₈H₁₆O₉[4] |

| Molecular Weight | 358.30 g/mol [1][2] | 358.30 g/mol | 376.31 g/mol [3][4] | 376.31 g/mol [4] |

| Appearance | White to off-white or pale brown crystalline powder.[1][5] | White to off-white or yellow crystalline powder.[6] | Off-white crystalline powder.[7] | White solid.[4] |

| Melting Point | 152-155 °C[1][8][9] | 154-156 °C[10] | 88-89 °C[3][7][11] | 150-153 °C[4] |

| Density | ~1.38 g/cm³ (estimate)[5] | Not readily available | Not readily available | Not readily available |

| pKa | ~3.0 (estimate)[5] | Not readily available | Not readily available | Not readily available |

Table 2: Solubility Data

| Solvent | L-(-)-Dibenzoyltartaric Acid | D-(+)-Dibenzoyltartaric Acid | L-(-)-Dibenzoyltartaric Acid Monohydrate | D-(+)-Dibenzoyltartaric Acid Monohydrate |

| Water | Slightly soluble (0.5 g/L at 20°C).[2][5][12] | Sparingly soluble.[6] | Soluble.[3] | Slightly soluble.[13] |

| Ethanol | Soluble.[5] | Readily soluble.[6] | Soluble (c=5).[3] | Soluble (c=2).[4] |

| Methanol | Soluble.[5] | Readily soluble.[6] | Clearly soluble.[7] | Soluble.[13] |

| Acetone | Soluble.[5] | Readily soluble.[6] | Not readily available | Not readily available |

| Ethyl Acetate | Soluble.[5] | Not readily available | Not readily available | Not readily available |

| DMSO | Slightly soluble.[1] | Not readily available | Not readily available | Not readily available |

Table 3: Optical Activity

| Isomer | Specific Rotation [α] | Conditions |

| L-(-)-Dibenzoyltartaric Acid | -110° to -114°[5] | c=1, ethanol, 20°C, D-line |

| -116°[1][8] | c=1 or 9, ethanol, 20°C, D-line | |

| -120° ± 3°[14] | c=5, methanol | |

| D-(+)-Dibenzoyltartaric Acid | +116°[10] | c=9, ethanol, 28°C, D-line |

| L-(-)-Dibenzoyltartaric Acid Monohydrate | -115°[3] | c=5, ethanol |

| -106.0 to -111.0°[15] | c=1, ethanol | |

| D-(+)-Dibenzoyltartaric Acid Monohydrate | +109°[4] | c=2, ethanol |

Isomeric Relationships and Chirality

The chirality of dibenzoyltartaric acid originates from the stereocenters present in the parent molecule, tartaric acid. The relationship between the common isomers of tartaric acid and their corresponding dibenzoyltartaric acid derivatives is fundamental to their application in chiral separations.

Caption: Isomeric relationship between tartaric acid and dibenzoyltartaric acid.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the physical characteristics of dibenzoyltartaric acid.

Synthesis of Dibenzoyltartaric Acid

A common method for the synthesis of dibenzoyltartaric acid involves the reaction of tartaric acid with benzoyl chloride.[4][16]

Materials:

-

D- or L-tartaric acid

-

Benzoyl chloride

-

Toluene (solvent)

-

Copper sulfate (B86663) or Ferrous sulfate (catalyst)[16]

-

Deionized water

-

Reaction vessel (e.g., three-necked flask) with stirring mechanism

-

Heating mantle

-

Centrifuge or filtration apparatus

Procedure:

-

Charge the reaction vessel with tartaric acid and toluene.

-

With stirring, add the catalyst (e.g., copper sulfate).

-

Slowly add benzoyl chloride to the mixture. The reaction is exothermic and the addition rate should be controlled.

-

Continue the reaction for several hours after the addition is complete to form the dibenzoyl tartaric anhydride (B1165640).

-

Isolate the anhydride intermediate via centrifugation or filtration.

-

Transfer the anhydride to a new reaction vessel and add equal parts of water and toluene.

-

Heat the mixture to reflux and maintain for a few hours to facilitate hydrolysis to dibenzoyltartaric acid.

-

Cool the mixture to room temperature to allow for crystallization.

-

Isolate the solid dibenzoyltartaric acid product by filtration and dry appropriately.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the dibenzoyltartaric acid sample is finely powdered. If necessary, gently grind a small amount with a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6][15]

Determination of Solubility

Solubility is a key parameter for selecting appropriate solvents in chiral resolutions.

Materials:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated pipettes or burettes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

Procedure (Qualitative):

-

Place a small, accurately weighed amount of dibenzoyltartaric acid (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) and agitate vigorously for a set period (e.g., 1 minute).

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, it can be classified as partially soluble or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-